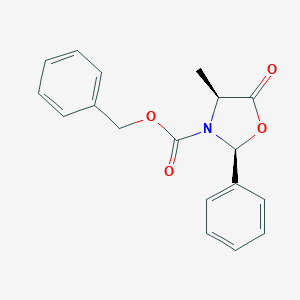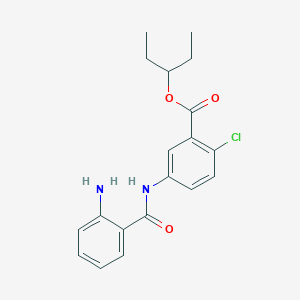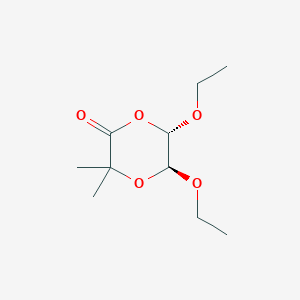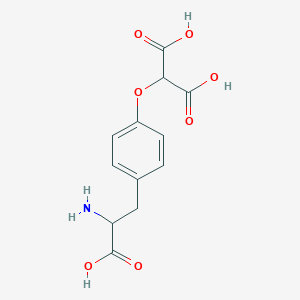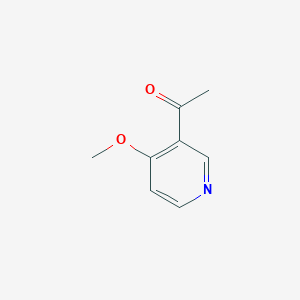
1-(4-Methoxypyridin-3-YL)ethanone
Overview
Description
1-(4-Methoxypyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity :
- A study by Ashok, D., et al. (2014) demonstrated the synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles using a compound similar to 1-(4-Methoxypyridin-3-YL)ethanone. The synthesized compounds showed good antimicrobial activity.
- Another study Nagamani, M., et al. (2018) synthesized derivatives from a related compound and evaluated their antimicrobial activity.
- Kumar, K. S., et al. (2019) also synthesized isoxazole derivatives from a similar compound and tested their antimicrobial activity source.
Synthesis of Organic Compounds :
- Kwiecień, H. & Szychowska, M. (2006) synthesized novel compounds starting with a derivative of this compound, which were then reduced to form other compounds source.
- Rao, X., et al. (2014) analyzed the crystal structure of a new derivative of dehydroabietic acid using a similar compound source.
- The synthesis of twisted π-Conjugated molecules for tuning solid-state fluorescence was conducted by Dong, B., et al. (2012) source.
Crystallography and Structural Analysis :
- A study by Kesternich, V., et al. (2010) focused on the crystal structure of this compound derivatives source.
- Böck, D., et al. (2021) synthesized and characterized hydrobromide salts of compounds including derivatives of this compound source.
Photophysical Studies :
- Jiang, X.-D., et al. (2015) used a derivative of this compound for synthesizing aza-BODIPYs and studying their singlet oxygen generation source.
Pharmacological Research :
- Govindhan, M., et al. (2017) synthesized and characterized a novel compound using a similar compound and evaluated its cytotoxicity source.
Chemical Reactions and Transformations :
- Smolyar, N. N. (2010) studied the hydrazinolysis of derivatives of this compound source.
- Chen, Z., et al. (2004) prepared unsymmetrically linked bis-tridentate ligands using a derivative of this compound source.
New Psychoactive Substance Analysis :
- Texter, K. B., et al. (2018) identified pyrolysis products of a new psychoactive substance using a derivative of this compound source.
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Always handle chemical substances with appropriate safety measures.
Properties
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMQFNLCLRRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
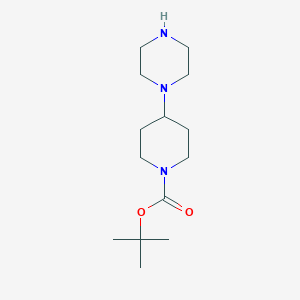
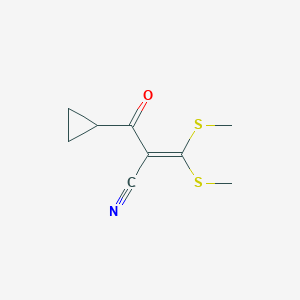
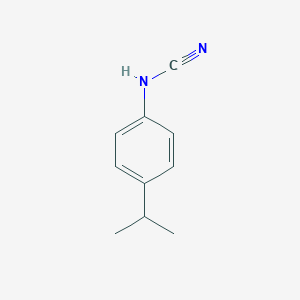
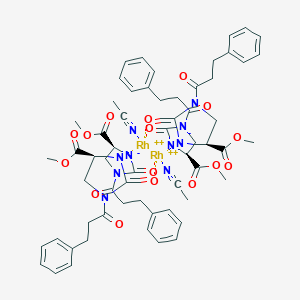

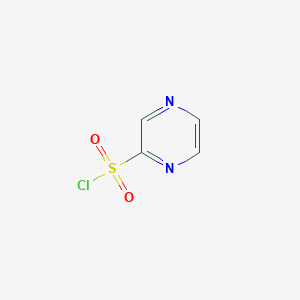

![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
